D-グルタミン酸α-tert-ブチルエステル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

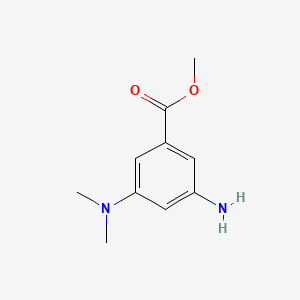

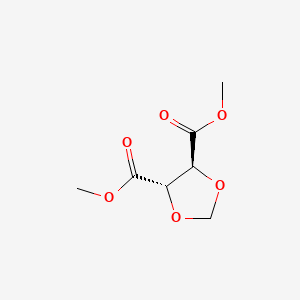

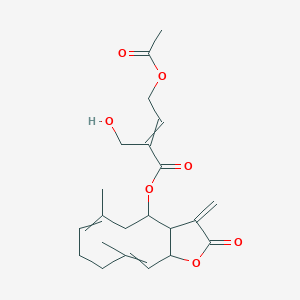

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.696. The purity is usually 95%.

BenchChem offers high-quality (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

この化合物はプロテオミクス研究用の生化学物質として使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。 この化合物は、複雑な生物学的システムにおけるタンパク質の構造、相互作用、機能の解析に使用できます .

医薬品中間体

D-グルタミン酸α-tert-ブチルエステル塩酸塩は、医薬品業界における中間体として役立ちます . これは、様々な医薬品の合成に使用できます .

食品業界

この化合物は、食品業界でも広く使用されています . 食品業界における具体的な用途は明記されていませんが、アミノ酸とその誘導体は、食品添加物、風味増強剤、または栄養補助食品としてよく使用されます .

有機合成

<a data-citationid="c7d9a027-ee9c-b173-c637-ddf74e5a82d6-34-group" h="ID=SERP,5015.1" href="https://www.scbt.com/p/d-glutamic-acid-alpha-tert-butyl-ester-hydrochloride-200616-

作用機序

Target of Action

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid

Mode of Action

This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission .

Result of Action

As a derivative of glutamic acid, it may have similar effects, such as acting as a neurotransmitter in the central nervous system .

Action Environment

As a boc-protected compound, it is likely to be stable under a variety of conditions .

生化学分析

Biochemical Properties

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides

Cellular Effects

It is known to possess convulsant properties in mice and rats . It might have unique pharmacological features that set it apart from other convulsant medications .

Molecular Mechanism

It is known to be involved in the synthesis of substance P antagonistic peptides

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol and is typically stored in a freezer at -20°C .

Dosage Effects in Animal Models

It is known to possess convulsant properties in mice and rats .

Metabolic Pathways

It is a derivative of L-glutamate , an important neurotransmitter involved in various metabolic pathways.

Transport and Distribution

It is known to be soluble in methanol , which may influence its transport and distribution.

Subcellular Localization

As a derivative of L-glutamate , it may be localized in similar subcellular compartments.

特性

IUPAC Name |

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSTOCWFXYRNS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)

![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)